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molecular formula C9H6BrNO2 B097787 4-bromo-1H-indole-2-carboxylic Acid CAS No. 16732-64-2

4-bromo-1H-indole-2-carboxylic Acid

Cat. No. B097787
M. Wt: 240.05 g/mol
InChI Key: SXFVRIRMDXONCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084620B2

Procedure details

A mixture of 4-bromo-1H-indole-2-carboxylic acid (250 mg, 1.04 mmol), pyrrolidine (0.129 mL, 1.56 mmol), and HOAT (213 mg, 1.56 mmol) in acetonitrile (5 mL) was treated with DIEA (0.364 mL, 2.08 mmol) and EDC (399 mg, 2.08 mmol) and the mixture was stirred at rt. After 18.25 h, the mixture was diluted with EtOAc, filtered to remove some tan solid, and washed sequentially with 1 M hydrochloric acid and NaHCO3 (aq), and dried and concentrated to provide (4-bromo-1H-indol-2-yl)(pyrrolidin-1-yl)methanone as a tan solid (205 mg, 67%). 1H NMR (400 MHz, DMSO-d6) δ 11.96 (s, 1H) 7.46 (d, J=7.9 Hz, 1H) 7.27 (d, J=7.5 Hz, 1H) 7.06-7.17 (m, 1H) 6.82 (s, 1H) 3.85 (t, J=6.8 Hz, 2H) 3.55 (t, J=6.8 Hz, 2H) 1.93-2.04 (m, 2H) 1.81-1.92 (m, 2H). Mass spectrum m/z 293, 295 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.129 mL
Type
reactant
Reaction Step One
Name
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.364 mL
Type
reactant
Reaction Step Two
Name
Quantity
399 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([OH:13])=O)[NH:6]2.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C1C=NC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.C(Cl)CCl>C(#N)C.CCOC(C)=O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:13])[NH:6]2

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=C2C=C(NC2=CC=C1)C(=O)O
Name
Quantity
0.129 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
213 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.364 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
399 mg
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some tan solid
WASH
Type
WASH
Details
washed sequentially with 1 M hydrochloric acid and NaHCO3 (aq)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18.25 h
Name
Type
product
Smiles
BrC1=C2C=C(NC2=CC=C1)C(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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